

Using (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol as a pharmaceutical intermediate

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Compound of Interest

Compound Name:	(3-Chloro-4-fluorophenyl) (cyclopropyl)methanol
CAS No.:	1339855-16-1
Cat. No.:	B2423142

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Technical Application Note: Strategic Utilization of **(3-Chloro-4-fluorophenyl)
(cyclopropyl)methanol** in API Synthesis

Executive Summary: The Pharmacophore Advantage

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a critical intermediate for synthesizing SGLT2 inhibitors, Kinase inhibitors (c-Met, ALK), and GPCR ligands.

Its value stems from two synergistic structural features:

- The 3-Chloro-4-fluoro Motif: A metabolic blockade strategy. The fluorine atom at the para-position blocks rapid oxidative metabolism (CYP450 hydroxylation), while the chlorine at the meta-position modulates lipophilicity and electronic density.

- The Cyclopropyl Group: A bioisostere for isopropyl or ethyl groups. It introduces conformational rigidity (reducing entropic penalty upon binding) and enhances metabolic stability by preventing

-hydride elimination and oxidation common in alkyl chains.

This guide details the synthesis, handling, and downstream application of this intermediate, focusing on scalable protocols and stereochemical control.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

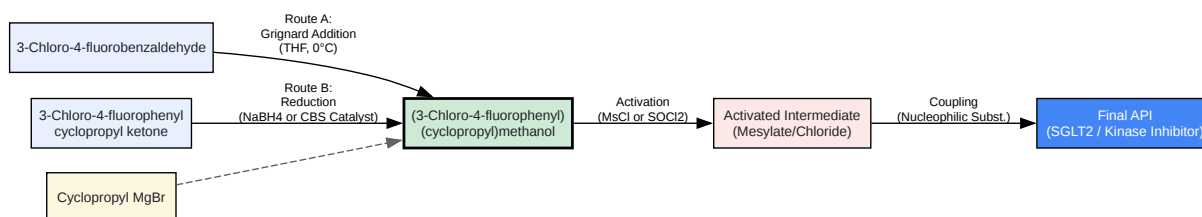
Property	Data
Chemical Name	(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol
Common Precursor	(3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (CAS: 898790-09-5)
Molecular Formula	C ₁₀ H ₁₀ ClFO
Molecular Weight	200.64 g/mol
Physical State	Viscous oil or low-melting solid (racemic); Crystalline (enantiopure)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability	Stable under standard conditions; avoid strong oxidizers.[1] Hygroscopic.

Synthesis Workflows: From Precursors to Chiral Scaffolds

The synthesis of this intermediate is typically approached via two routes depending on the starting material availability and stereochemical requirements.

Diagram 1: Synthesis & Application Pathway

The following diagram outlines the two primary routes (Grignard vs. Reduction) and the downstream activation for coupling.



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Caption: Dual-pathway synthesis strategy. Route A is preferred for raw material cost efficiency; Route B is preferred for enantioselective control.

Detailed Experimental Protocols

Protocol A: Synthesis via Grignard Addition (Racemic)

Best for: Initial SAR studies where chirality is not yet defined.

Reagents:

- 3-Chloro-4-fluorobenzaldehyde (1.0 equiv)
- Cyclopropylmagnesium bromide (1.2 equiv, 0.5M in THF)
- Anhydrous THF (Solvent)
- Saturated NH₄Cl (Quench)[2][3][4]

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Add 3-Chloro-4-fluorobenzaldehyde dissolved in anhydrous THF (5 mL/g).

- **Cooling:** Cool the solution to 0°C using an ice/water bath. Critical: Lower temperatures (-78°C) are unnecessary for cyclopropyl Grignards, but 0°C prevents side reactions.
- **Addition:** Add Cyclopropylmagnesium bromide dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C.
- **Reaction:** Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).
- **Quench:** Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic gas evolution.
- **Workup:** Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
- **Purification:** Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Enantioselective Reduction (Chiral)

Best for: Late-stage development requiring high ee% (enantiomeric excess).

Reagents:

- (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (1.0 equiv)
- (R)- or (S)-Me-CBS-oxazaborolidine (0.1 equiv, Catalyst)
- Borane-THF complex (BH₃·THF) (0.6 equiv)
- Anhydrous THF

Step-by-Step Methodology:

- **Catalyst Prep:** In a dry flask under Argon, dissolve the CBS catalyst in anhydrous THF.
- **Activation:** Add the BH₃·THF solution to the catalyst at RT and stir for 15 minutes.
- **Substrate Addition:** Cool the mixture to -20°C. Slowly add the ketone (dissolved in THF) over 1 hour. Slow addition is key to maximizing enantioselectivity.

- Monitoring: Stir at -20°C until ketone consumption is complete (HPLC monitoring recommended).
- Quench: Add MeOH dropwise (carefully!) to destroy excess borane.
- Workup: Standard aqueous extraction.
- Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Downstream Applications & Quality Control

Once synthesized, the alcohol is rarely the end product. It is typically converted into a leaving group for coupling.

Activation Protocol (Mesylation):

- Dissolve alcohol in DCM with TEA (1.5 equiv).
- Cool to 0°C . Add Methanesulfonyl chloride (MsCl, 1.1 equiv).
- The resulting mesylate is unstable on silica; use immediately in nucleophilic substitution reactions (e.g., with piperazines, pyrazoles, or phenols).

Quality Control Parameters:

- HPLC Purity: $>98.0\%$ (Area %).
- Chiral Purity (if applicable): $>99.0\%$ ee.
- Residual Solvents: THF < 720 ppm (ICH Q3C limits).
- H-NMR Validation:
 - Cyclopropyl protons: Distinct multiplets at 0.3–0.6 ppm.
 - Benzylic proton: Doublet (or multiplet) around

4.0–4.5 ppm.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield (Grignard)	Wet solvent or fast addition	Re-dry THF over molecular sieves; slow down addition rate to control exotherm.
Ring Opening	Acidic workup	Cyclopropyl carbinols are acid-sensitive (rearrangement to homoallylic alcohols). Use buffered NH_4Cl and avoid strong mineral acids.
Low ee% (Reduction)	Temperature fluctuation	Ensure strict temperature control (-20°C) during addition. Increase catalyst loading to 0.15 equiv.

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